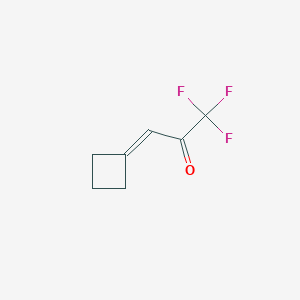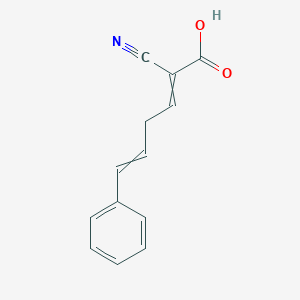
2-Cyano-6-phenylhexa-2,5-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-6-phenylhexa-2,5-dienoic acid is an organic compound with a unique structure characterized by a cyano group and a phenyl group attached to a hexa-2,5-dienoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-phenylhexa-2,5-dienoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Heck coupling reaction, where ethyl 3-bromo-2-acetoxyacrylate is coupled with 1-aryl vinyl ketals or 1-aryl allylic alcohols . The reaction proceeds in the presence of a palladium catalyst and a base, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-phenylhexa-2,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-6-phenylhexa-2,5-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-6-phenylhexa-2,5-dienoic acid involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes such as C-C hydrolase BphD, which catalyzes the hydrolysis of the compound to produce benzoic acid and 2-hydroxy-2,4-pentadienoic acid . The catalytic mechanism involves a general base-catalyzed attack of water, leading to the formation of a gem-diol intermediate.
Comparison with Similar Compounds
2-Cyano-6-phenylhexa-2,5-dienoic acid can be compared with similar compounds such as:
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Similar structure but with a hydroxyl group instead of a cyano group.
2-Cyano-5-oxopentanoic acid: Similar structure but with a shorter carbon chain.
2-Cyano-3-(naphthalen-2-yl)acrylic acid: Similar structure but with a naphthalene ring instead of a phenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
144285-24-5 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-cyano-6-phenylhexa-2,5-dienoic acid |
InChI |
InChI=1S/C13H11NO2/c14-10-12(13(15)16)9-5-4-8-11-6-2-1-3-7-11/h1-4,6-9H,5H2,(H,15,16) |
InChI Key |
QSQBELSUHZLLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


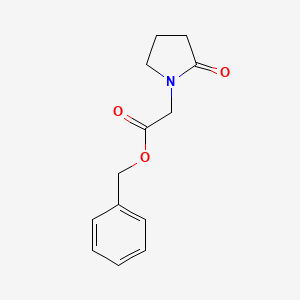
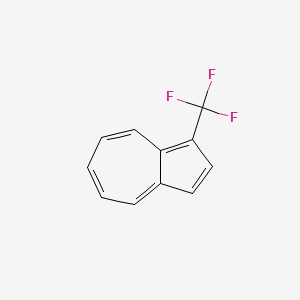

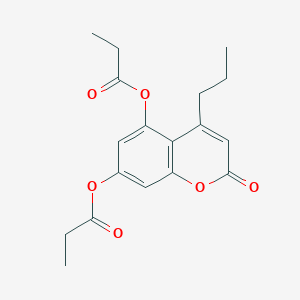
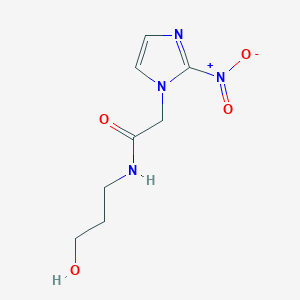
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
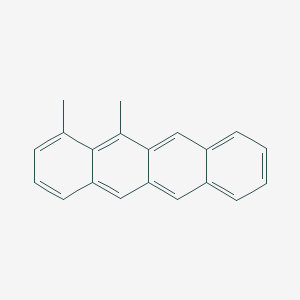
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
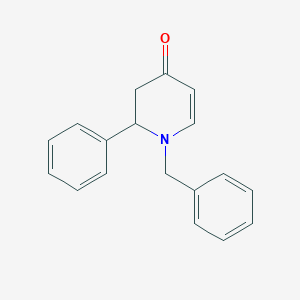
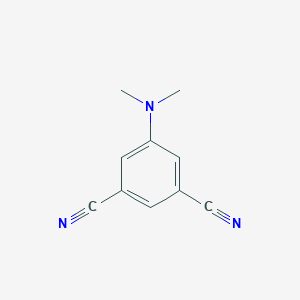
![Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551217.png)
